molecular formula C13H13N3O2S2 B2392929 N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline CAS No. 341967-85-9

N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline

Cat. No.: B2392929
CAS No.: 341967-85-9
M. Wt: 307.39
InChI Key: PPCBWAFGURGXMT-RVDMUPIBSA-N
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Description

N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline is a complex organic compound that belongs to the class of aniline derivatives. This compound is characterized by its unique structure, which includes a thiazine ring fused with a thiophene ring, and an aniline moiety. The presence of these heterocyclic rings imparts distinct chemical properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable thiophene derivative with a thiazine precursor under controlled conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium or ruthenium, to facilitate the formation of the fused ring system .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient formation of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced aniline derivatives, and various substituted aniline compounds, depending on the specific reaction conditions employed .

Scientific Research Applications

N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S2/c1-16-12-7-8-19-13(12)11(9-20(16,17)18)15-14-10-5-3-2-4-6-10/h2-8,14H,9H2,1H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCBWAFGURGXMT-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NNC3=CC=CC=C3)CS1(=O)=O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(/C(=N/NC3=CC=CC=C3)/CS1(=O)=O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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